molecular formula C7H11N3S B13242512 3-Cyclopentyl-1,2,4-thiadiazol-5-amine CAS No. 1183566-32-6

3-Cyclopentyl-1,2,4-thiadiazol-5-amine

Cat. No.: B13242512
CAS No.: 1183566-32-6
M. Wt: 169.25 g/mol
InChI Key: IKRIQQIAOZBZNZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-Cyclopentyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific cyclopentyl substitution, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1183566-32-6

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

3-cyclopentyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H11N3S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10)

InChI Key

IKRIQQIAOZBZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)N

Origin of Product

United States

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